molecular formula C24H28N4O B5230921 2-methyl-N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

2-methyl-N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

Cat. No. B5230921
M. Wt: 388.5 g/mol
InChI Key: YGCPIEQOAOYZFN-UHFFFAOYSA-N
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Description

2-methyl-N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide, also known as MPBP, is a chemical compound that belongs to the class of benzamide derivatives. It has been widely studied for its potential pharmacological properties, particularly as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is not fully understood. However, it is believed to act as a selective antagonist of the CB1 receptor, which is involved in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
2-methyl-N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to have anticonvulsant effects. Additionally, it has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in lab experiments is its well-documented pharmacological properties. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for the study of 2-methyl-N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide. One area of interest is its potential as a treatment for chronic pain, particularly in the context of opioid addiction. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there may be potential for the development of new derivatives of 2-methyl-N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-methyl-N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves a multi-step process that starts with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-chloromethylbenzoic acid. This intermediate is then reacted with 1-(3-methylbenzyl)-4-piperidinone and 5-amino-1H-pyrazole to form 2-methyl-N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide.

Scientific Research Applications

2-methyl-N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been studied extensively for its potential pharmacological properties. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant effects in animal models. Additionally, it has been studied for its potential as a treatment for anxiety and depression.

properties

IUPAC Name

2-methyl-N-[2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-18-6-5-8-20(16-18)17-27-14-11-21(12-15-27)28-23(10-13-25-28)26-24(29)22-9-4-3-7-19(22)2/h3-10,13,16,21H,11-12,14-15,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCPIEQOAOYZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

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